molecular formula C8H7NO4 B1358711 2-Methylpyridine-3,5-dicarboxylic acid CAS No. 89942-70-1

2-Methylpyridine-3,5-dicarboxylic acid

Cat. No. B1358711
CAS RN: 89942-70-1
M. Wt: 181.15 g/mol
InChI Key: UIGBPUBMNDUKPL-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-dicarboxylic acid is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products .


Chemical Reactions Analysis

The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester has been studied . The reaction kinetics of bromination were explored, and a reaction kinetics model was established. The bromination reaction was found to be a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

The standard molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid were derived from the standard molar enthalpies of combustion, in oxygen, at T = 298.15 K, measured by static bomb combustion calorimetry, and the standard molar enthalpies of sublimation, at 298.15 K, measured by Calvet microcalorimetry .

Scientific Research Applications

Metal–Organic Frameworks (MOFs)

2-Methylpyridine-3,5-dicarboxylic acid: is instrumental in the synthesis of MOFs . These frameworks are coordination networks with organic ligands containing metal cation nodes. They exhibit a variety of structures with potential applications in gas storage, catalysis, and more . The structural diversity of MOFs derived from this compound is significant due to the different metal ions and template molecules used in the synthesis, leading to unique topologies and thermal properties .

Energy Storage Devices

In the realm of energy storage, 2-Methylpyridine-3,5-dicarboxylic acid -based MOFs have been explored as active electrode materials for battery-supercapacitor hybrid devices . These hybrids aim to combine the high energy density of batteries with the high power density of supercapacitors, offering a promising solution for efficient energy storage and conversion .

Chemical Synthesis

The compound plays a key role in the bromination process, which is a critical step in the synthesis of various organic compounds, including imidazolinones . The bromination reaction involving this acid derivative is a radical-initiated process, essential for introducing bromine into organic molecules .

Environmental Science

The use of 2-Methylpyridine-3,5-dicarboxylic acid in MOFs also extends to environmental applications . MOFs can be engineered for carbon capture and storage, as well as for the removal of pollutants from water and air, making them valuable in addressing environmental challenges .

Materials Science

In materials science, the compound’s derivatives are used to create bi-linker organic webbing in MOFs, enhancing their conductivity and efficiency. This has implications for the development of advanced materials with specific electrical and structural properties .

Catalysis

The structural features of MOFs synthesized from 2-Methylpyridine-3,5-dicarboxylic acid make them suitable as catalysts in various chemical reactions. Their porous nature allows for a high degree of interaction with reactant molecules, facilitating catalytic processes .

Renewable Resources

Lastly, derivatives of 2-Methylpyridine-3,5-dicarboxylic acid are being considered as renewable resource-based alternatives to traditional monomers like terephthalic acid. This is particularly relevant in the synthesis of polyesters and other polymers, contributing to the development of sustainable materials .

Future Directions

Pyridine derivatives with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.

Mechanism of Action

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors

Mode of Action

Pyridine derivatives are known to exhibit diverse reactivity profiles due to the presence of the ring nitrogen, which defines their reactivity . The compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes. More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical pathways . For instance, some pyridine derivatives are precursors in the synthesis of pesticides and drugs

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular levels . More research is needed to elucidate the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 2-Methylpyridine-3,5-dicarboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s reactivity and stability

properties

IUPAC Name

2-methylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGBPUBMNDUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626633
Record name 2-Methylpyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-3,5-dicarboxylic acid

CAS RN

89942-70-1
Record name 2-Methylpyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the structure of 2-methylpyridine-3,5-dicarboxylic acid that makes it interesting for research?

A1: 2-Methylpyridine-3,5-dicarboxylic acid possesses a good triangle symmetrical structure. [] This symmetry makes it an ideal donator in the synthesis of coordination polymers, which are materials with various applications in fields like catalysis and material science.

Q2: How was 2-methylpyridine-3,5-dicarboxylic acid characterized in the study?

A2: The researchers used Infrared (IR) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the successful synthesis and structural characteristics of the 2-methylpyridine-3,5-dicarboxylic acid. [] The spectral data obtained from these techniques aligned with the expected structure of the target compound.

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